L(+)-(Arabinose 2-Nitrophenyl)hydrazone
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Overview
Description
L(+)-(Arabinose 2-Nitrophenyl)hydrazone is a hydrazone derivative formed by the condensation of L(+)-arabinose and 2-nitrophenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. They are known for their diverse biological activities and applications in various fields such as medicinal chemistry, analytical chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L(+)-(Arabinose 2-Nitrophenyl)hydrazone typically involves the reaction of L(+)-arabinose with 2-nitrophenylhydrazine in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The general reaction scheme is as follows:
L(+)-Arabinose+2-Nitrophenylhydrazine→L(+)-(Arabinose 2-Nitrophenyl)hydrazone+H2O
Industrial Production Methods
Industrial production of hydrazones, including this compound, often employs mechanochemical approaches or solid-state melt reactions. These methods are advantageous due to their efficiency and reduced environmental impact. Mechanochemical synthesis involves grinding the reactants together in the presence of a small amount of solvent, while solid-state melt reactions involve heating the reactants to form the desired product .
Chemical Reactions Analysis
Types of Reactions
L(+)-(Arabinose 2-Nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include oximes, amino derivatives, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
L(+)-(Arabinose 2-Nitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antitubercular, and antioxidant activities.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to induce programmed cell death pathways such as apoptosis and autophagy.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts
Mechanism of Action
The mechanism of action of L(+)-(Arabinose 2-Nitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity or the induction of cell death pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Benzylidenehydrazones: Similar in structure but derived from benzaldehyde.
Isonicotinic Hydrazones: Derived from isonicotinic acid hydrazide and exhibit similar biological activities.
Salicylaldehyde Hydrazones: Formed from salicylaldehyde and known for their antimicrobial properties.
Uniqueness
L(+)-(Arabinose 2-Nitrophenyl)hydrazone is unique due to its specific combination of L(+)-arabinose and 2-nitrophenylhydrazine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H15N3O6 |
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Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2S,3R,4S,5Z)-5-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H15N3O6/c15-6-10(17)11(18)9(16)5-12-13-7-3-1-2-4-8(7)14(19)20/h1-5,9-11,13,15-18H,6H2/b12-5-/t9-,10-,11+/m0/s1 |
InChI Key |
IXMUDTKTPHPTLK-QSPFPDKWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C\[C@@H]([C@H]([C@H](CO)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NN=CC(C(C(CO)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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